molecular formula C6H9NO2S B3109394 (1,1-Dioxidotetrahydro-3-thienyl)acetonitrile CAS No. 17236-09-8

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile

Cat. No.: B3109394
CAS No.: 17236-09-8
M. Wt: 159.21
InChI Key: XDMQEOQJTQCQGO-UHFFFAOYSA-N
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Description

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile is a chemical compound with the molecular formula C6H7NO2S It is a nitrile derivative of tetrahydrothiophene dioxide, characterized by the presence of a nitrile group (-CN) attached to a tetrahydrothiophene ring that has been oxidized to a sulfone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidotetrahydro-3-thienyl)acetonitrile typically involves the oxidation of tetrahydrothiophene followed by the introduction of a nitrile group. One common method includes the following steps:

    Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form tetrahydrothiophene dioxide.

    Nitrile Introduction: The oxidized product is then reacted with a suitable nitrile source, such as cyanogen bromide (BrCN) or sodium cyanide (NaCN), under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: More highly oxidized sulfone derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted nitrile derivatives depending on the nucleophile used.

Scientific Research Applications

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxidotetrahydro-3-thienyl)acetonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The nitrile group can form covalent bonds with nucleophilic sites on proteins or other targets, leading to modulation of their activity. The sulfone group can also participate in various chemical interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene: The parent compound, which lacks the nitrile and sulfone groups.

    Tetrahydrothiophene Dioxide: The oxidized form of tetrahydrothiophene without the nitrile group.

    (1,1-Dioxidotetrahydro-3-thienyl)ethanol: A similar compound with an alcohol group instead of a nitrile group.

Uniqueness

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile is unique due to the presence of both the nitrile and sulfone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQEOQJTQCQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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